sEH Inhibitory Potency: 1-Cycloheptyl-3-(2-ethoxyphenyl)urea vs. Clinical-Stage Adamantyl Urea Inhibitors
The target compound inhibits recombinant human sEH with an IC50 of 0.24 μM (240 nM), as determined using a PHOME-based fluorescence assay. This potency is 3.5-fold weaker than AUDA (IC50 = 69 nM) and 185-fold weaker than the orally bioavailable clinical candidate t-AUCB (IC50 = 1.3 nM), both measured under comparable recombinant human sEH conditions [1][2]. The differential potency stems from the absence of the adamantyl group, which forms a tighter hydrophobic interaction with the sEH active-site tunnel, and the presence of the 2-ethoxy substituent, which influences the orientation of the phenyl ring within the binding pocket.
| Evidence Dimension | Recombinant human sEH inhibition (IC50) |
|---|---|
| Target Compound Data | 0.24 μM (240 nM) |
| Comparator Or Baseline | AUDA: 0.069 μM (69 nM); t-AUCB: 0.0013 μM (1.3 nM) |
| Quantified Difference | 3.5-fold less potent than AUDA; 185-fold less potent than t-AUCB |
| Conditions | Recombinant human sEH; PHOME substrate; 30 min preincubation; fluorescence detection (ex/em 330/465 nm) |
Why This Matters
Procurement decisions for sEH inhibitor screening libraries require knowledge of baseline potency relative to well-characterized benchmarks to ensure appropriate assay sensitivity windows and to avoid false negatives in hit-to-lead campaigns.
- [1] BindingDB, BDBM50144798 (CHEMBL3764424). IC50 = 250 nM for human recombinant sEH using PHOME substrate. View Source
- [2] Kim, I. H.; et al. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 2007, 50, 21, 5215–5223. t-AUCB IC50 = 1.3 nM; AUDA IC50 = 69 nM (human sEH). View Source
